molecular formula C11H19N3 B13322677 2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13322677
M. Wt: 193.29 g/mol
InChI Key: BPSPBLPMVYEMND-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a tert-butyl group at position 2 and a methyl group at position 3. Its molecular formula is C11H19N3 (based on structural analogs in ), with a molecular weight of 193.29 g/mol (approximated from similar compounds). The tert-butyl group confers steric bulk and lipophilicity, while the methyl group at position 5 may influence conformational flexibility.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-5-6-12-10-13-9(7-14(8)10)11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

BPSPBLPMVYEMND-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=CN12)C(C)(C)C

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyrimidine Derivatives with tert-Butyl-Substituted Aldehydes or Ketones

Mechanism and Pathway:

  • The synthesis often begins with the condensation of 2-aminopyrimidine derivatives with tert-butyl-substituted aldehydes or ketones .
  • This process involves initial formation of an imine intermediate, followed by cyclization to form the fused heterocycle.

Reaction Conditions:

  • Typically conducted under reflux in polar solvents such as ethanol or acetonitrile.
  • Acid catalysis (e.g., acetic acid) can facilitate the condensation and cyclization steps.

Research Evidence:

  • According to a comprehensive review, condensation reactions are a predominant route for constructing the imidazo[1,2-a]pyrimidine core, especially when functionalized at the 2-position with bulky groups like tert-butyl.

Multicomponent Reactions (MCR)

Methodology:

  • Multicomponent reactions involving α-haloketones , 2-aminopyrimidines , and tert-butyl aldehydes have been reported.
  • These reactions allow for rapid assembly of complex heterocycles with high atom economy.

Mechanistic Insights:

  • The process involves initial formation of an imine, followed by intramolecular cyclization facilitated by the halogenated intermediates, leading to the fused heterocycle.

Research Findings:

  • A recent study highlighted the efficiency of multicomponent reactions in synthesizing diverse imidazo[1,2-a]pyrimidines, including substituted derivatives with tert-butyl groups.

Intramolecular Cyclization of 2-Aminopyrimidine Derivatives

Procedure:

  • Cyclization of appropriately substituted 2-aminopyrimidines bearing tert-butyl and methyl substituents can be achieved via intramolecular cyclization under reflux conditions.
  • Use of dehydrating agents like polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) can promote ring closure.

Research Data:

  • Studies demonstrate that cyclization under acidic conditions yields the desired fused heterocycle efficiently, with yields influenced by temperature and solvent polarity.

Functionalization at 3-Position via Aza-Michael or Mannich Reactions

Methodology:

  • Post-cyclization, functionalization at the 3-position can be achieved through aza-Michael addition or Mannich-type reactions, allowing for further diversification.

Research Evidence:

  • Functionalization strategies expand the chemical space of the compound, enabling the synthesis of derivatives with potential biological activity.

Specific Synthesis Pathway for 2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Based on recent literature, a representative synthesis involves:

  • Step 1: Condensation of 2-aminopyrimidine with tert-butyl acetoacetate or a similar ketone derivative under reflux in ethanol with catalytic acetic acid, forming an intermediate imidazo[1,2-a]pyrimidine precursor.
  • Step 2: Cyclization facilitated by heating or acid catalysis, yielding the fused heterocyclic core.
  • Step 3: N-methylation or other functionalization at the 5-position, often via methyl iodide or dimethyl sulfate under basic conditions.
  • Step 4: Purification via column chromatography or recrystallization.

Reaction Scheme:

2-Aminopyrimidine + tert-Butyl acetoacetate → (Reflux, Acid catalysis) → Intermediate → Cyclization → this compound

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Ethanol, acetonitrile Polar protic or aprotic solvents facilitate condensation and cyclization
Temperature 80–120°C Reflux conditions promote ring closure
Catalysts Acetic acid, PPA Acid catalysis enhances cyclization efficiency
Reaction Time 4–24 hours Longer times improve yield and purity

Notes on Functionalization and Derivatization

  • Post-synthesis modifications, such as methylation at the 5-position, are achieved using methylating agents under basic conditions.
  • Halogenation at the 3-position can be performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), enabling further functionalization.

Chemical Reactions Analysis

2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects

  • tert-Butyl vs. Phenyl : The 2-tert-butyl group in the target compound enhances lipophilicity and steric shielding compared to the 2-phenyl analog, which may facilitate membrane permeability but reduce solubility [8, 12].
  • Positional Isomerism: The 5-methyl substituent (target compound) vs.

Functional Group Impact

  • Hydrochloride Salts : The 2-phenyl analog’s hydrochloride salt () improves aqueous solubility, a critical factor in drug formulation, whereas the target compound lacks such modifications.
  • Aminomethyl Derivatives: The 7-aminomethyl analog () introduces a primary amine, enabling covalent interactions or salt bridge formation in enzyme binding.

Biological Activity

2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a methyl group on the imidazo-pyrimidine ring, contributes to its diverse biological activities. This article reviews the compound's biological activity based on recent research findings and case studies.

  • Molecular Formula : C₁₁H₁₉N₃
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 1691103-60-2

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
  • COX-2 Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Although specific data on this compound is limited, related compounds have shown promising COX-2 inhibitory activity .
  • Interactions with Enzymes : The compound's mechanism of action is believed to involve interactions with specific enzymes or receptors. This includes binding to active sites of enzymes which can modulate their activity and potentially lead to therapeutic effects .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeEffectivenessMechanism of Action
AnticancerHighInduces apoptosis in cancer cell lines
COX-2 InhibitionModerateCompetitive inhibition at the enzyme active site
Enzyme InteractionSignificantModulates enzyme activity through binding

Case Study: Anticancer Properties

A study focusing on the cytotoxic effects of this compound on MCF-7 cells revealed that the compound exhibited considerable inhibitory activity. The IC50 values indicated effective concentration levels for inducing cell death while sparing normal cells .

Case Study: COX-2 Inhibitory Effects

In vitro assays conducted on structurally similar compounds demonstrated significant selectivity for COX-2 inhibition over COX-1. The presence of specific substituents influenced the potency of these compounds in inhibiting COX-2 activity . Although direct studies on this compound are scarce, these findings suggest a potential pathway for further exploration.

Q & A

Q. What are the established synthetic routes for 2-tert-Butyl-5-methyl-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions using precursors like 5-aminopyrimidines and α,β-unsaturated carbonyl derivatives. Key routes include:
  • Route 1 : Acid-catalyzed cyclization (e.g., acetic acid at 80–100°C) .
  • Route 2 : Microwave-assisted synthesis, reducing reaction time by 50% while maintaining ~75% yield .
    Yield optimization depends on solvent polarity, temperature control, and catalysts (e.g., p-toluenesulfonic acid enhances cyclization efficiency). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions (e.g., tert-butyl at C2 and methyl at C5). Key signals include:
  • tert-butyl : δ 1.3–1.5 ppm (singlet, 9H).
  • Methyl group : δ 2.1–2.3 ppm (singlet, 3H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: 179.26 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its application in biological assays?

  • Methodological Answer :
  • Lipophilicity : The tert-butyl group enhances logP (~2.8), favoring membrane permeability .
  • Solubility : Limited aqueous solubility (<1 mg/mL); DMSO or ethanol (10–20% v/v) is recommended for in vitro studies .
  • Stability : Stable at pH 4–8 (24-hour assay conditions); degradation observed under strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace tert-butyl with cyclopentyl or trifluoromethyl to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the pyrimidine ring with pyrazine or pyridine to evaluate heterocycle specificity .
  • Example SAR Table :
Substituent at C2Activity (IC50, μM)Target
tert-Butyl0.45Kinase X
Cyclopentyl1.20Kinase X
Trifluoromethyl0.78Kinase X
Data from analogs in .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

  • Methodological Answer :
  • Assay Context : Differences in cell lines (e.g., HeLa vs. RAW264.7) or assay endpoints (proliferation vs. cytokine inhibition) may explain discrepancies .
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., mouse/rat liver S9 fractions) to identify species-specific metabolite interference .
  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to confirm off-target effects .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pocket). Key residues: Lys68, Glu91 .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrophobic tert-butyl, hydrogen-bonding pyrimidine N) for scaffold optimization .

Q. What analytical techniques are recommended for studying degradation under stress conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (254 nm, 48 hours), acidic (0.1 M HCl), or oxidative (3% H2_2O2_2) conditions .
  • HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify degradation products .
  • Kinetic Modeling : Apply first-order kinetics to calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) .

Research Design Considerations

Q. How to design in vivo studies balancing bioavailability and toxicity?

  • Methodological Answer :
  • Formulation : Nanoemulsions or liposomes improve bioavailability (e.g., 40% increase in AUC vs. free compound) .
  • Dose Escalation : Start at 10 mg/kg (mouse) with weekly increments; monitor liver enzymes (ALT/AST) and renal function .
  • Toxicokinetics : Measure plasma concentration-time profiles and tissue distribution (LC-MS/MS) .

Q. What are the best practices for comparing this compound with structurally similar analogs?

  • Methodological Answer :
  • Comparative Table :
CompoundKey FeatureBioactivity (Example)
5-Methyl-imidazo[1,2-b]pyridazinePyridazine coreAntiviral (IC50: 1.2 μM)
7-Cyclopentyl analogEnhanced lipophilicityAnticancer (IC50: 0.8 μM)
Data from .
  • Cluster Analysis : Use PCA or heatmaps to group compounds by structural/activity similarities .

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